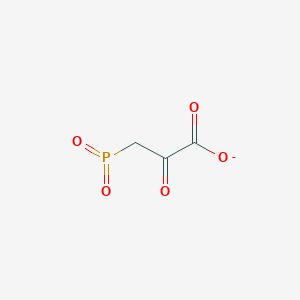

3-(Hydroxyphosphinoyl)pyruvate

Description

3-(Hydroxyphosphinoyl)pyruvate is a specialized organophosphorus compound characterized by a pyruvate backbone substituted with a hydroxyphosphinoyl (-PH(O)(OH)) group at the 3-position. This structural feature distinguishes it from conventional pyruvate derivatives, as it introduces a carbon-phosphorus (C-P) bond, a rarity in natural biochemistry . The compound is biosynthesized via the enzymatic activity of carboxyvinyl-carboxyphosphonate phosphorylmutase (EC 2.7.8.23), which catalyzes the decarboxylative rearrangement of 1-carboxyvinyl carboxyphosphonate into 3-(Hydroxyphosphinoyl)pyruvate and CO₂ . This reaction is critical in the metabolic pathway of Streptomyces hygroscopicus, where it contributes to the production of the herbicide and antibiotic bialaphos, highlighting its industrial and pharmacological relevance.

The molecular formula of 3-(Hydroxyphosphinoyl)pyruvate is inferred as C₃H₅O₆P, with an approximate molecular weight of 168.02 g/mol (calculated based on structural analysis). Its unique C-P bond and phosphinoyl group enable interactions with metal ions and enzymes, facilitating its role in secondary metabolite biosynthesis.

Properties

CAS No. |

9013-09-6 |

|---|---|

Molecular Formula |

C3H2O5P- |

Molecular Weight |

149.02 g/mol |

InChI |

InChI=1S/C3H3O5P/c4-2(3(5)6)1-9(7)8/h1H2,(H,5,6)/p-1 |

InChI Key |

RRRAQRXOSDDQJI-UHFFFAOYSA-M |

SMILES |

C(C(=O)C(=O)[O-])P(=O)=O |

Canonical SMILES |

C(C(=O)C(=O)[O-])P(=O)=O |

Origin of Product |

United States |

Comparison with Similar Compounds

(i) p-Hydroxyphenylpyruvate (HPP)

- Structure : Features a 4-hydroxyphenyl group at the 3-position of pyruvate.

- Role : Central to tyrosine catabolism in humans, serving as a precursor for homogentisate in the phenylalanine/tyrosine degradation pathway .

- Key Difference: Unlike 3-(Hydroxyphosphinoyl)pyruvate, HPP lacks phosphorus and participates in primary metabolic pathways rather than antibiotic synthesis.

(ii) Indole-3-pyruvate

- Structure : Substituted with an indole group at the 3-position.

- Role : Precursor to indole-3-acetic acid (IAA), a primary auxin in plants, regulating growth and development .

- Key Difference: The indole moiety enables interaction with plant-specific enzymes, contrasting with the phosphinoyl group’s role in microbial C-P bond formation.

(iii) Potassium 3-phenylpyruvate

- Structure : Phenyl-substituted pyruvate, often stabilized as a potassium salt.

- Role : Used in organic synthesis and pharmaceutical research due to its stability and reactivity .

- Key Difference : The phenyl group enhances aromaticity, making it suitable for synthetic applications rather than biological functions.

(iv) 3-Phosphohydroxypyruvate

- Structure: Contains a phosphonooxy group (C-O-PO₃) at the 3-position.

- Role : Intermediate in the serine biosynthesis pathway, contributing to glycolysis and gluconeogenesis .

- Key Difference: The C-O-P bond in this compound contrasts with the C-P bond in 3-(Hydroxyphosphinoyl)pyruvate, resulting in distinct biochemical reactivity.

Functional Implications of Substituent Groups

- Hydroxyphosphinoyl (-PH(O)(OH)): Enables rare C-P bond formation, critical for antimicrobial activity in bialaphos. This group’s electrophilicity facilitates nucleophilic attacks during enzymatic reactions .

- Aromatic Groups (Phenyl/Indole) : Enhance stability and enzyme binding in metabolic pathways (e.g., tyrosine or auxin biosynthesis) .

- Phosphonooxy (-PO₃): Participates in energy transfer and metabolic regulation via phosphate group interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.